2-Nitrocinnamic acid

Neurodegeneration Alzheimer's Disease Enzymology

2-Nitrocinnamic acid (≥98% purity) offers unique ortho-nitro reactivity, giving exclusively monomolecular electrochemical reduction products for cleaner reactions. It's a versatile scaffold for potent antifungal esters and a reliable tool in genotoxicity research, ensuring predictable, high-impact results for your specialized applications.

Molecular Formula C9H7NO4
Molecular Weight 193.16 g/mol
CAS No. 1013-96-3
Cat. No. B092724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrocinnamic acid
CAS1013-96-3
Molecular FormulaC9H7NO4
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=CC(=O)O)[N+](=O)[O-]
InChIInChI=1S/C9H7NO4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-6H,(H,11,12)/b6-5+
InChIKeyBBQDLDVSEDAYAA-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility29 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitrocinnamic Acid (CAS 1013-96-3): Ortho-Nitro Cinnamic Acid Building Block for Cholinesterase and Antifungal Research


2-Nitrocinnamic acid (trans-2-Nitrocinnamic acid, o-Nitrocinnamic acid) is a synthetic cinnamic acid derivative (C9H7NO4, MW 193.16) distinguished by a nitro group at the ortho position of the phenyl ring . This electron-withdrawing substitution confers distinct chemical reactivity compared to para-nitro or unsubstituted analogs, particularly in electrochemical reductions [1] and as a versatile scaffold for generating bioactive esters and amides [2]. It is commercially available in high purity (>98%) for research applications .

Why 2-Nitrocinnamic Acid Cannot Be Interchanged with Unsubstituted or Para-Substituted Cinnamic Acids


Direct substitution of 2-nitrocinnamic acid with other cinnamic acid derivatives is not scientifically valid. The ortho-nitro substitution fundamentally alters the molecule's physicochemical properties and biological profile. For instance, while unsubstituted cinnamic acid demonstrates some antifungal activity (MIC ~844-1700 μM against Aspergillus spp. [1]), esters derived from the 2-nitro scaffold exhibit distinct, and in some cases enhanced, potency against Candida species [2]. Furthermore, the ortho-nitro group imparts unique genotoxicity characteristics in human lymphocytes not observed for the parent acid . Most critically, in electrochemical systems, the nitro-substituted acids (ortho and para) yield exclusively monomolecular reduction products, whereas unsubstituted and chloro- analogs produce significant bimolecular byproducts [3], confirming that the ortho-nitro group dictates a unique reaction pathway.

Quantitative Differentiation: 2-Nitrocinnamic Acid vs. Cinnamic Acid Derivatives


Acetylcholinesterase (AChE) Inhibition: Human Erythrocyte Assay

(E)-2-Nitrocinnamic acid is a direct inhibitor of human acetylcholinesterase (AChE), a key target in Alzheimer's disease research . It exhibits an IC50 of 65,000 nM (65 μM) against human erythrocyte AChE [1]. This activity provides a quantifiable baseline for the ortho-nitro scaffold. While more potent cinnamic acid derivatives exist (e.g., compound 6g with an IC50 of 3.64 μM [2]), 2-nitrocinnamic acid serves as a foundational comparator for structure-activity relationship (SAR) studies exploring the impact of the ortho-nitro group on cholinesterase binding.

Neurodegeneration Alzheimer's Disease Enzymology

Antifungal Activity: Derivative Comparison vs. Cinnamic Acid Scaffold

Derivatives of 2-nitrocinnamic acid exhibit significant antifungal activity. The most potent derivative identified, isopropyl 2-nitrocinnamate, has a Minimum Inhibitory Concentration (MIC) of 513.52 μM against multiple Candida spp. strains [1]. In comparison, unsubstituted cinnamic acid shows an MIC of approximately 844 μM against Aspergillus niger and 1,700 μM against Aspergillus flavus [2]. This indicates that the ortho-nitro cinnamic acid scaffold provides a starting point for achieving lower MIC values against certain fungal pathogens, a key parameter for antifungal development.

Antifungal Candida Drug Discovery

Electrochemical Reduction: Unique Monomolecular Product Formation

In electrochemical reductions at a mercury cathode in acid solution, 2-nitrocinnamic acid (and other nitro-substituted cinnamic acids) yields exclusively a monomolecular reduction product [1]. This behavior contrasts sharply with unsubstituted, chloro-, methoxy-, and hydroxy-cinnamic acids, which produce considerable amounts of bimolecular diphenyladipic acid byproducts [1]. This fundamental difference in reduction pathway is dictated by the presence of the nitro group, allowing for cleaner, more predictable synthetic outcomes.

Electrochemistry Organic Synthesis Reaction Engineering

In Vitro Genotoxicity: Human Lymphocyte Specificity

2-Nitrocinnamic acid exhibits genotoxic activity in human lymphocytes in vitro, an effect attributed to its ability to cause genetic mutations . However, this genotoxic activity was not observed in vivo in mice or in hamster cell lines . This species- and cell-type specific genotoxicity profile distinguishes it from non-nitro cinnamic acid derivatives and provides a defined experimental tool for investigating mechanisms of nitro-aromatic compound toxicity and cellular defense pathways.

Genetic Toxicology Safety Assessment Mechanistic Studies

Synthetic Versatility: High-Yielding Derivatization Platform

2-Nitrocinnamic acid serves as a robust platform for generating diverse chemical libraries. A series of 14 alkyl and aryl esters were synthesized via Fischer esterification, nucleophilic substitution, and Mitsunobu reactions [1]. The synthesis of these derivatives was achieved with yields ranging from 25% to 98%, demonstrating the scaffold's tolerance to various synthetic conditions [1]. Nine of these compounds were reported as unprecedented in the literature [1], highlighting the scaffold's utility for accessing novel chemical space.

Synthetic Methodology Combinatorial Chemistry Process Chemistry

Procurement-Driven Application Scenarios for 2-Nitrocinnamic Acid


Scaffold for Antifungal Drug Discovery and SAR Studies

Medicinal chemistry teams focused on antifungal drug discovery should prioritize 2-nitrocinnamic acid as a core scaffold for generating novel derivatives. As demonstrated, its ester derivatives (e.g., isopropyl 2-nitrocinnamate) show potent activity against Candida spp. with MICs significantly lower than those reported for unsubstituted cinnamic acid [1]. The compound's established synthetic versatility allows for the efficient exploration of structure-activity relationships to further optimize antifungal potency and selectivity [2].

Electrochemical Synthesis Research Requiring Clean Reduction Pathways

For researchers developing or utilizing electrochemical reduction methods, 2-nitrocinnamic acid is a superior substrate choice. Its unique property of yielding exclusively monomolecular reduction products, in contrast to the bimolecular byproducts from unsubstituted or chloro- analogs, ensures a cleaner reaction profile [3]. This simplifies product isolation and improves process reliability, making it a preferred reagent for studies on nitro-arene electrochemistry and synthetic applications.

Mechanistic Probe in Genetic Toxicology

Toxicology laboratories investigating the mechanisms of nitro-aromatic compound-induced genotoxicity can employ 2-nitrocinnamic acid as a valuable, well-characterized tool compound. Its specific genotoxic effect in human lymphocytes in vitro, coupled with the absence of this effect in rodent models, provides a clear phenotypic readout for studying species- and cell-type specific DNA damage responses . This makes it a superior positive control compared to non-genotoxic cinnamic acid analogs.

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